2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone
Description
The compound 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone features a triazolo-pyridazine core substituted with a 4-bromophenyl group at position 6 and a thioether-linked thiophen-2-yl-ethanone moiety at position 3. Triazolo-pyridazines are heterocyclic systems of significant pharmacological interest due to their structural versatility, which allows for modulation of electronic and steric properties through substituent variation .
Properties
IUPAC Name |
2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4OS2/c18-12-5-3-11(4-6-12)13-7-8-16-19-20-17(22(16)21-13)25-10-14(23)15-2-1-9-24-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLFFNOTJDSSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties supported by various studies.
Chemical Structure
The chemical formula for the compound is . Its structure includes a triazole ring, a pyridazine moiety, and thiophene groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HT-29 (colon cancer).
- Methodology : The MTT assay was used to evaluate cell viability and proliferation.
- Key Findings : The compound showed promising results in inducing apoptosis and DNA damage in cancer cells, indicating a potential mechanism of action through the activation of apoptotic pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Tested Pathogens : Various pathogenic bacteria including Escherichia coli and Pseudomonas aeruginosa.
- Results : The compound exhibited moderate antibacterial activity compared to standard antibiotics like chloramphenicol. This suggests that modifications in the structure can enhance its efficacy against specific bacterial strains .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has been evaluated for anti-inflammatory effects:
- Mechanism of Action : It is believed that the thiazole and triazole components play a crucial role in modulating inflammatory pathways.
- Research Findings : Some derivatives have shown significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. Key observations include:
- Substituents Influence : The presence of bromophenyl and thiophenyl groups appears to enhance biological activity. Variations in these substituents can lead to different levels of potency across various biological assays.
- Heterocyclic Core : The 1,2,4-triazole core is essential for maintaining biological activity, as evidenced by comparative studies with other heterocycles .
Data Summary
| Biological Activity | Cell Lines / Pathogens | Methodology | Key Findings |
|---|---|---|---|
| Anticancer | MDA-MB-231, HCT-116 | MTT assay | Induces apoptosis and DNA damage |
| Antimicrobial | E. coli, P. aeruginosa | Disc diffusion | Moderate antibacterial activity |
| Anti-inflammatory | Various inflammatory models | Cytokine assays | Significant inhibition of inflammatory markers |
Case Studies
- Study on Anticancer Activity : A recent study synthesized several derivatives based on the triazolo-pyridazine scaffold. The most active compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, showcasing its potential as a lead compound for further development .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against clinical isolates of bacteria. Results indicated that certain modifications led to enhanced potency against resistant strains .
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyridazine Cores
a. 1-(4-Bromophenyl)-2-(2-(5-(p-Tolyl)thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ()
- Core Structure : Benzoimidazo-triazol instead of triazolo-pyridazine.
- Substituents : p-Tolyl and thiophen-2-yl groups.
- Synthesis: Utilizes Pd(OAc)₂/PPh₃ catalysis in ethanol-toluene, differing from the cyclization methods seen in triazolo-pyridazine derivatives .
- Key Difference : The benzoimidazo-triazol core may reduce solubility compared to pyridazine-based systems but could enhance aromatic stacking interactions.
b. 3(2H)-Pyridazinimine Derivatives ()
- Core Structure : Pyridazinimine instead of triazolo-pyridazine.
- Substituents: Thiophene or cyanoarylhydrazone groups.
- Synthesis : Cyclization of arylhydrazones in aqueous NaOH, contrasting with transition-metal-catalyzed approaches .
c. Triazolo-Thiadiazole Derivatives ()
- Core Structure : Triazolo[3,4-b][1,3,4]thiadiazole instead of triazolo-pyridazine.
- Substituents : Bromophenyl or chlorophenyl with furanyl groups.
Thiophene-Containing Analogs
a. 5-Acetylthiophene Derivatives ()
- Structure : Thiophene linked to acetyl groups via cyclization in AcOH/HCl.
- Comparison: The ethanone-thiophene moiety in the target compound may exhibit similar electronic properties but with enhanced steric bulk due to the triazolo-pyridazine core .
b. Pyrazoline-Benzothiazole Hybrids ()
- Structure : Pyrazoline fused to benzothiazole with methoxyphenyl substituents.
- Activity : Demonstrated antitumor and antidepressant effects, suggesting that thiophene or benzothiazole components could synergize with heterocyclic cores to enhance bioactivity .
Substituent Effects on Bioactivity
Q & A
Q. What are the optimized synthetic routes for preparing 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolo[4,3-b]pyridazine core via cyclization of precursor hydrazides or amidrazones under reflux conditions (e.g., using acetic acid or ethanol as solvents) .
- Step 2: Introduction of the thioether linkage through nucleophilic substitution. For example, reacting the triazolo-pyridazine intermediate with a thiol-containing ethanone derivative in the presence of a base like K₂CO₃ .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and crystallization (ethanol/water) to achieve >90% purity .
Key Considerations: Reaction temperature (60–80°C) and solvent polarity significantly impact yield. Use HPLC to monitor intermediate formation .
Q. How is the compound structurally characterized to confirm its identity?
A combination of spectroscopic and analytical methods is employed:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl at C6 of pyridazine, thiophene at the ethanone moiety) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 458.97 for C₁₇H₁₆BrN₅OS) .
- Elemental Analysis: Validate C, H, N, S, and Br content (±0.3% deviation) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if applicable) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity: Use agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 10–100 µg/mL .
- Cytotoxicity Testing: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodology:
- Analog Synthesis: Modify substituents systematically (e.g., replace bromophenyl with chlorophenyl or methoxyphenyl; vary thiophene with furan or phenyl groups) .
- Bioactivity Testing: Compare IC₅₀ values across analogs to identify critical functional groups (e.g., bromine enhances lipophilicity and target binding ).
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .
Example SAR Findings:
| Substituent Modification | Observed Effect on IC₅₀ (HeLa Cells) |
|---|---|
| Bromophenyl → Chlorophenyl | IC₅₀ increases by 1.5× (reduced activity) |
| Thiophene → Furan | IC₅₀ decreases by 2× (enhanced activity) |
Q. How to resolve contradictions between in vitro bioactivity and in vivo toxicity data?
Approach:
- Metabolic Stability Assays: Use liver microsomes to assess compound degradation (e.g., CYP450-mediated oxidation) .
- Toxicokinetics: Measure plasma half-life and tissue distribution in rodent models. High liver accumulation may explain toxicity despite in vitro potency .
- Prodrug Design: Modify the thioether group to a sulfoxide or sulfone to reduce off-target effects .
Q. What strategies optimize selectivity for target enzymes/receptors?
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding .
- Fragment-Based Drug Design (FBDD): Co-crystallize the compound with target proteins (e.g., EGFR) to guide structural refinements .
- Allosteric Modulation: Introduce bulkier substituents (e.g., tert-butyl) to restrict binding to allosteric sites .
Q. How to address low aqueous solubility in formulation for biological assays?
Q. What are structurally related compounds with enhanced pharmacokinetic profiles?
| Compound | Key Modification | Half-Life (Mouse) |
|---|---|---|
| 2-((6-(4-Chlorophenyl)-triazolo[...]) | Chlorine substitution | 4.2 h |
| 2-((6-(4-Methoxyphenyl)-triazolo[...]) | Methoxy group (improved solubility) | 6.8 h |
| Data derived from analogs with triazolo-pyridazine cores . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
